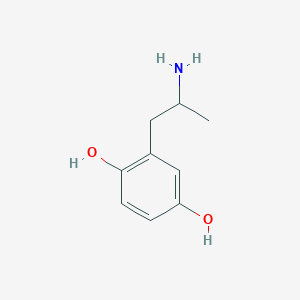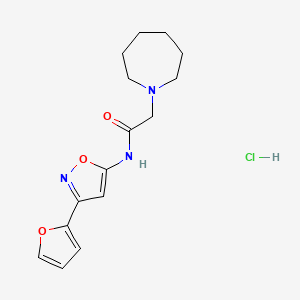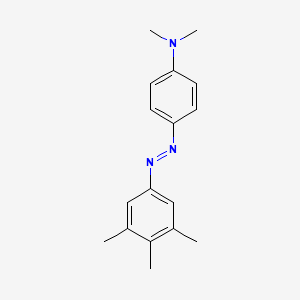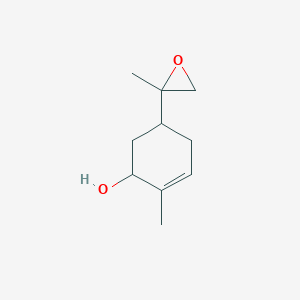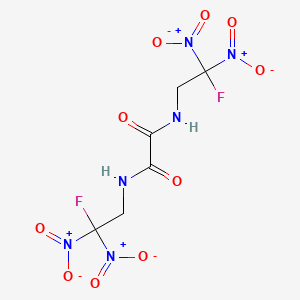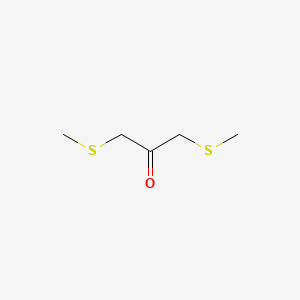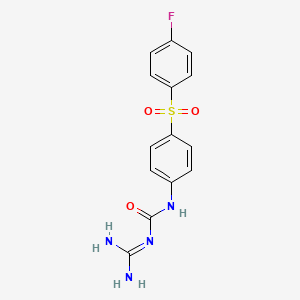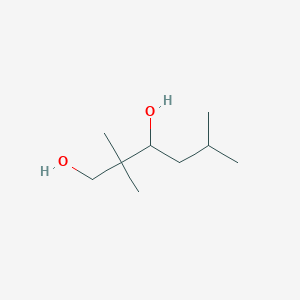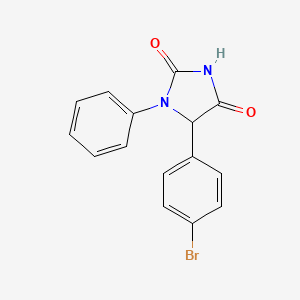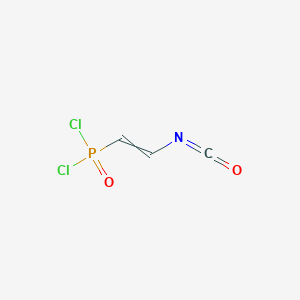
(2-Isocyanatoethenyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isocyanatoethenyl)phosphonic dichloride is a chemical compound with the molecular formula C3H2Cl2NO2P. It contains 11 atoms: 2 hydrogen atoms, 3 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, 1 phosphorus atom, and 2 chlorine atoms . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of (2-Isocyanatoethenyl)phosphonic dichloride involves specific reaction conditions and reagents. One common method includes the reaction of mono-alkyl or mono-benzyl-substituted phosphonic dichloride with pyrethrolone, followed by the addition of p-nitrophenol . This process requires precise control of temperature and reaction time to ensure the desired product is obtained.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of the compound.
Analyse Des Réactions Chimiques
(2-Isocyanatoethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Addition: The compound can undergo addition reactions, particularly with nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-Isocyanatoethenyl)phosphonic dichloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (2-Isocyanatoethenyl)phosphonic dichloride involves its interaction with specific molecular targets. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the isocyanate and phosphonic dichloride functional groups, which are highly reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
(2-Isocyanatoethenyl)phosphonic dichloride can be compared with other similar compounds, such as:
Phosphonic dichloride, (2,2-dichloro-1-isocyanatoethenyl): This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
H-Phosphonates: These compounds contain a characteristic H–P=O structural motif and exhibit different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
33795-30-1 |
|---|---|
Formule moléculaire |
C3H2Cl2NO2P |
Poids moléculaire |
185.93 g/mol |
Nom IUPAC |
1-dichlorophosphoryl-2-isocyanatoethene |
InChI |
InChI=1S/C3H2Cl2NO2P/c4-9(5,8)2-1-6-3-7/h1-2H |
Clé InChI |
RNYLEZGFOWSWLW-UHFFFAOYSA-N |
SMILES canonique |
C(=CP(=O)(Cl)Cl)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


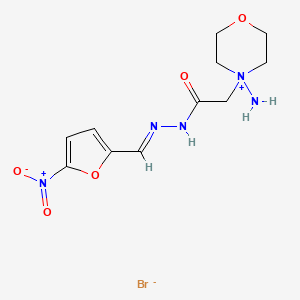
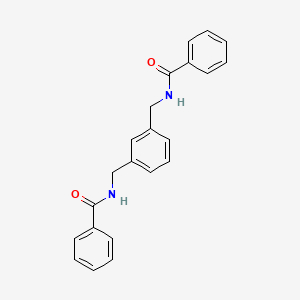
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)

